4-(3,5-Diethylpyrazol-1-yl)phenol
Description
4-(3,5-Diethylpyrazol-1-yl)phenol is a heterocyclic compound featuring a pyrazole ring substituted with two ethyl groups at the 3- and 5-positions, linked to a phenol moiety at the para position.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-(3,5-diethylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C13H16N2O/c1-3-10-9-11(4-2)15(14-10)12-5-7-13(16)8-6-12/h5-9,16H,3-4H2,1-2H3 |
InChI Key |
XQBWRPABUUWXLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1C2=CC=C(C=C2)O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Key Observations :
- Diethyl vs. Methyl Substituents: The diethyl groups in 4-(3,5-Diethylpyrazol-1-yl)phenol increase steric bulk compared to methyl-substituted pyrazolines, reducing solubility in polar solvents but enhancing lipid bilayer penetration .
- Halogen vs. Alkyl Substituents : Thiazole derivatives with fluorophenyl groups () exhibit stronger intermolecular interactions (e.g., halogen bonding) compared to alkyl-substituted pyrazoles, affecting crystallinity and melting points .
- Phenol Group Reactivity: The para-positioned phenol in the target compound enables stronger hydrogen bonding than ortho-substituted analogs, as seen in natural phenolic ethers () .
Limitations and Contradictions
- Data Gaps: Direct studies on 4-(3,5-Diethylpyrazol-1-yl)phenol are scarce, necessitating extrapolation from structural analogs.
- Crystallographic Variability : highlights isostructural thiazole derivatives, but steric effects from diethyl groups in the target compound may disrupt similar packing arrangements .
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